N-(4-bromo-2-cyanophenyl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
189635-01-6 |
|---|---|
Molecular Formula |
C14H9BrN2O |
Molecular Weight |
301.14 g/mol |
IUPAC Name |
N-(4-bromo-2-cyanophenyl)benzamide |
InChI |
InChI=1S/C14H9BrN2O/c15-12-6-7-13(11(8-12)9-16)17-14(18)10-4-2-1-3-5-10/h1-8H,(H,17,18) |
InChI Key |
SRIMEOLHJRXIOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Development of Efficient Synthetic Routes to N-(4-bromo-2-cyanophenyl)benzamide
The creation of N-(4-bromo-2-cyanophenyl)benzamide can be achieved through established amidation reactions, with ongoing research focused on improving efficiency and environmental friendliness.
The synthesis of N-(4-bromo-2-cyanophenyl)benzamide can be readily achieved through the acylation of 2-amino-5-bromobenzonitrile (B185297) with benzoyl chloride. This standard procedure for forming N-benzamides involves the reaction of an aniline (B41778) derivative with a benzoyl halide. nih.govresearchgate.net For instance, the synthesis of analogous compounds like 4-bromo-N-(2-nitrophenyl)benzamide has been successfully carried out by reacting 4-bromobenzoyl chloride with 2-nitroaniline (B44862) in acetonitrile (B52724) under reflux. researchgate.net Similarly, N-(4-bromophenyl)benzamide is synthesized by reacting 4-bromobenzoyl chloride with aniline in acetone. nih.gov
A plausible synthetic route for N-(4-bromo-2-cyanophenyl)benzamide would, therefore, involve the reaction of 2-amino-5-bromobenzonitrile with benzoyl chloride in a suitable solvent, possibly with a base to neutralize the HCl byproduct.
While specific green synthesis methods for N-(4-bromo-2-cyanophenyl)benzamide are not extensively documented, general principles of green chemistry can be applied to its synthesis. Research into the green synthesis of related compounds, such as 4-bromoacetanilide, provides a framework for these approaches. researchgate.net For example, in the synthesis of acetanilides, hazardous reagents like acetic anhydride (B1165640) can be replaced with greener alternatives like zinc dust or iron powder in acetic acid. researchgate.net For the bromination step in related syntheses, a combination of ceric ammonium (B1175870) nitrate (B79036) and potassium bromide in an ethanol-water medium offers a less hazardous alternative to using elemental bromine. researchgate.net These methodologies suggest that future research could focus on developing a greener synthesis for N-(4-bromo-2-cyanophenyl)benzamide by utilizing less toxic solvents, alternative catalysts, and in-situ generation of reactive species to minimize waste and environmental impact.
Derivatization Strategies and Analogue Synthesis
N-(2-cyanophenyl)benzamides, including the bromo-substituted title compound, are valuable precursors for the synthesis of more complex heterocyclic molecules, particularly quinazolines.
A significant derivatization strategy for N-(2-cyanophenyl)benzamides is their cyclization to form quinazoline (B50416) structures, which are important nitrogen-containing heterocycles with various biological activities. nih.govnih.gov
A notable method for the synthesis of 2-aryl-4-iodoquinazolines involves the synergistic use of titanium tetraiodide (TiI₄) and trimethylsilyl (B98337) iodide (TMSI) to induce the cyclization of N-(2-cyanophenyl)benzamides. nih.govacs.orgnih.gov The reaction proceeds through an iodination-cyclization cascade. researchgate.net The proposed mechanism suggests that a titanium intermediate is formed through the nucleophilic addition of an iodide ion to the cyano group. clockss.org This is followed by an intramolecular cyclization to form a titanium alkoxide intermediate, which then undergoes aromatization to yield the quinazoline product. clockss.org A remarkable synergistic effect between TiI₄ and TMSI has been observed to promote this cyclization, leading to moderate to high yields of the corresponding 2-aryl-4-iodoquinazolines. nih.govacs.org
Initial studies showed that using TiI₄ alone on N-(2-cyanophenyl)benzamide resulted in very low yields of the desired quinazoline. nih.gov The presence of a proton on the amide moiety was thought to hinder the reaction. acs.org To overcome this, an N-protected derivative, such as N-(4-chlorobenzyl)-N-(2-cyanophenyl)benzamide, was used, which significantly improved the reaction outcome. acs.org
The optimization of the titanium tetraiodide/trimethylsilyl iodide-induced cyclization has been a subject of investigation to improve the yields of 2-aryl-4-iodoquinazolines. acs.orgresearchgate.net Various reaction parameters have been examined, including the nature of the protecting group on the amide nitrogen, the solvent, and the stoichiometry of the reagents. acs.org
The use of an N-(4-chlorobenzyl) group as a protecting group that also functions as a leaving group was found to be effective. acs.org Further optimization studies revealed that the amounts of TiI₄ and TMSI are crucial for maximizing the yield. For the cyclization of N-(4-chlorobenzyl)-N-(2-cyanophenyl)benzamide, using 2.00 equivalents of TiI₄ and 3.50 equivalents of TMSI resulted in an 85% yield of the corresponding 2-aryl-4-iodoquinazoline. acs.org The use of other protecting groups like benzyl (B1604629) or allyl on the amide also yielded good results. acs.org
The optimized conditions were then applied to a range of N-(2-cyanophenyl)benzamides with different substituents on the benzoyl ring. For instance, the cyclization of N-(2-cyanophenyl)benzamides with electron-withdrawing groups like fluorine and bromine on the benzoyl ring afforded the corresponding 2-aryl-4-iodoquinazolines in good yields. acs.org
Table 1: Optimization of Cyclization Reaction of N-(4-chlorobenzyl)-N-(2-cyanophenyl)benzamide
| Entry | TiI₄ (equiv) | TMSI (equiv) | Solvent | Temperature | Yield (%) |
| 1 | 1.7 | - | DCE | Reflux | 18 |
| 2 | 2.0 | 3.5 | Toluene | Reflux | 85 |
| 3 | 1.5 | 3.5 | Toluene | Reflux | 80 |
| 4 | 2.5 | 3.5 | Toluene | Reflux | 82 |
Data adapted from studies on the cyclization of N-(2-cyanophenyl)benzamides. acs.org
Palladium-Catalyzed Carbonylative Synthesis and N-(2-cyanophenyl)benzamide Formation
The synthesis of N-cyanobenzamides, including structures related to N-(4-bromo-2-cyanophenyl)benzamide, can be effectively achieved through palladium-catalyzed carbonylation reactions. researchgate.net These methods offer a direct route to introduce a carbonyl group and form the amide bond in a single transformative step. A notable approach involves the aminocarbonylation of aryl halides using cyanamide (B42294), with either molybdenum hexacarbonyl (Mo(CO)₆) as a solid carbon monoxide source or gaseous CO directly. researchgate.net This technique has been successfully applied to both aryl iodides and bromides, yielding N-cyanobenzamides in moderate to good yields. researchgate.net
Researchers have developed a palladium(0)-catalyzed aminocarbonylation of aryl halides using Mo(CO)₆ as a solid CO-releasing agent in a specialized bridged two-vial system. researchgate.net This setup avoids the direct handling of highly toxic and flammable CO gas. researchgate.net The methodology is tolerant of various functional groups, including those present on substrates like 4-iodobenzonitrile (B145841) and 1,4-diiodobenzene, which have been effectively coupled with cyanamide on a significant scale without compromising the reaction's outcome. researchgate.net Furthermore, a direct palladium-catalyzed carbonylative synthesis of N-(2-cyanoaryl)benzamides has been developed, which can be followed by a sequential synthesis to produce quinazolinones. dntb.gov.uanih.gov
Table 1: Palladium-Catalyzed Carbonylative Synthesis of N-Cyanobenzamides This table is interactive. You can sort and filter the data.
| Aryl Halide | CO Source | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Iodobenzonitrile | Mo(CO)₆ | Pd(OAc)₂ / Ligand | N-cyano-4-cyanobenzamide | Good | researchgate.net |
| 1,4-Diiodobenzene | Mo(CO)₆ | Pd(OAc)₂ / Ligand | N,N'-dicyanoterephthalamide | 78% | researchgate.net |
| 4-Iodobenzoic acid | Gaseous CO | Pd Catalyst | N-cyano-4-carboxybenzamide | 64% | researchgate.net |
| Aryl Iodide/Bromide | Gaseous CO | Pd Catalyst | N-Cyanobenzamide | Moderate-Good | researchgate.net |
Elucidation of Palladium-Catalyzed C-N Bond Formation Mechanisms
The formation of the crucial C-N bond in the synthesis of benzamides is a cornerstone of palladium catalysis, with the Buchwald-Hartwig amination being a prominent example. nih.gov The general mechanism for palladium-catalyzed C-N cross-coupling reactions involves a catalytic cycle comprising several key steps: oxidative addition, insertion, transmetalation, and reductive elimination. nih.gov
The cycle typically begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex, forming a Pd(II) intermediate. nih.gov This is followed by coordination of the amine nucleophile. Subsequent deprotonation by a base leads to the formation of a palladium-amido complex. The final and critical step is the reductive elimination from this complex, which forms the desired C-N bond of the N-aryl amide product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.govnih.gov
The efficiency and scope of these reactions are highly dependent on the choice of ligands, bases, and reaction conditions. beilstein-journals.orgmit.edu Bulky, electron-rich phosphine (B1218219) ligands, such as those with biaryl backbones (e.g., XPhos, SPhos) or bidentate ligands like Xantphos, have been instrumental in promoting these transformations by facilitating the reductive elimination step and stabilizing the catalytic species. beilstein-journals.orgmit.edu The selection of a suitable base, like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is also critical for the reaction's success, particularly when dealing with base-sensitive functional groups. beilstein-journals.orgmit.edu
Application of Isocyanide Insertion Methodologies
Isocyanides serve as valuable C1 building blocks in organic synthesis, and their insertion into various chemical bonds provides a powerful tool for constructing complex molecules. rsc.orgcapes.gov.br In the context of benzamide (B126) synthesis, isocyanide insertion reactions offer an alternative pathway to form the core amide structure. These reactions can be catalyzed by Lewis acids, Brønsted acids, or transition metals. rsc.org
A key application involves the insertion of an isocyanide into a heteroatom-hydrogen bond. rsc.org While direct insertion into the N-H bond of a primary or secondary amine is a fundamental step in classic multicomponent reactions like the Ugi and Passerini reactions, more recent advances have explored insertions into other bonds. rsc.orgcapes.gov.br For instance, research has demonstrated the insertion of isocyanides into N-Si bonds. nih.gov In one study, trimethylsilyl chloride was used to activate azines for an isocyanide-based reaction. This process involves an initial nucleophilic attack by the isocyanide, followed by the insertion of a second isocyanide equivalent into the newly formed N-Si bond, ultimately leading to α-substituted dihydroazines after a cascade process. nih.gov Such methodologies highlight the versatility of isocyanide chemistry in generating diverse nitrogen-containing heterocycles. researchgate.net
Cobalt-Catalyzed C-N Cross-Coupling Approaches
As a more sustainable and cost-effective alternative to palladium, cobalt has emerged as a viable catalyst for C-N cross-coupling reactions. Researchers have developed practical and efficient strategies for the N-arylation of amides using cobalt catalysts. One such system employs a combination of cobalt(II) oxalate (B1200264) dihydrate (Co(C₂O₄)·2H₂O) and N,N'-dimethylethylenediamine (dmeda) as the ligand to catalyze the reaction between benzamide and various aryl iodides. rsc.orgnih.govscispace.com
This cobalt-catalyzed approach is particularly noteworthy for its use of water as the reaction solvent, aligning with the principles of green chemistry. rsc.orgnih.govnais.net.cn Under optimized conditions, a broad range of N-arylated benzamide products can be obtained in good yields, reaching up to 92%. rsc.orgnih.gov The reaction demonstrates good functional group tolerance with respect to the substituted aryl iodides. rsc.org Mechanistic studies based on density functional theory (DFT) calculations have explored several potential pathways, including single electron transfer, oxidative addition/reductive elimination, and iodine atom transfer. The calculations suggest that a single electron transfer mechanism has the lowest activation energy for this specific C-N coupling reaction. researchgate.net
Table 2: Cobalt-Catalyzed N-Arylation of Benzamide with Aryl Iodides This table is interactive. You can sort and filter the data.
| Aryl Iodide | Catalyst System | Solvent | Base | Yield | Reference |
|---|---|---|---|---|---|
| Iodobenzene | Co(C₂O₄)·2H₂O / dmeda | Water | K₂CO₃ | High | rsc.org, nih.gov |
| 4-Iodoanisole | Co(C₂O₄)·2H₂O / dmeda | Water | K₂CO₃ | 92% | rsc.org, nih.gov |
| 4-Iodotoluene | Co(C₂O₄)·2H₂O / dmeda | Water | K₂CO₃ | 85% | rsc.org, nih.gov |
| 4-Iodonitrobenzene | Co(C₂O₄)·2H₂O / dmeda | Water | K₂CO₃ | 78% | rsc.org, nih.gov |
Synthesis of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide Derivatives via Cycloaddition
The synthesis of tetrazole-containing analogues, such as N-[2-(1H-tetrazol-5-yl)phenyl]benzamide, is of significant interest due to the role of the tetrazole ring as a bioisostere for carboxylic acids in medicinal chemistry. nih.gov The primary method for constructing the 5-substituted 1H-tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), typically sodium azide. thieme-connect.com This reaction is a classic example of "click chemistry," known for its high efficiency and wide scope. nih.gov
To synthesize a derivative like N-[2-(1H-tetrazol-5-yl)phenyl]benzamide, the precursor N-(2-cyanophenyl)benzamide would undergo a cycloaddition reaction. This transformation can be facilitated by various catalysts, including heterogeneous catalysts like nanocrystalline ZnO or copper(II), to improve reaction rates and simplify product purification. thieme-connect.com The reaction mechanism involves the concerted [3+2] cycloaddition of the azide ion to the carbon-nitrogen triple bond of the nitrile group, which forms the five-membered tetrazole ring. nih.gov The use of microwave irradiation has also been shown to accelerate these cycloaddition reactions, significantly reducing reaction times compared to conventional heating methods. thieme-connect.com
Mechanistic Investigations of Reaction Pathways
Probing Transition-Metal Catalysis in Benzamide Formation and Modification
Understanding the intricate mechanisms of transition-metal-catalyzed reactions is crucial for optimizing existing methods and designing new, more efficient synthetic routes. Mechanistic investigations into the formation and modification of benzamides often combine experimental studies, such as kinetic analysis and characterization of intermediates, with computational methods like density functional theory (DFT). researchgate.netacs.org
For palladium-catalyzed C-N bond formation, studies have focused on the role of ligands and additives. nih.gov The nature of carboxylate ligands and additives can significantly influence the reaction efficiency. nih.gov The general catalytic cycle is widely accepted to proceed through oxidative addition, base-assisted deprotonation of the amine, and reductive elimination. nih.gov The development of specialized ligands, such as bulky biaryl phosphines, has been critical in overcoming challenges like the coupling of less reactive aryl chlorides or sterically hindered amines. mit.edu
In the realm of cobalt catalysis for C-N cross-coupling, DFT calculations have been employed to compare different mechanistic possibilities. researchgate.net For the reaction of benzamide with aryl iodides, a single electron transfer (SET) mechanism was found to be more favorable than an oxidative addition/reductive elimination pathway. researchgate.net
Similarly, investigations into C-H activation and functionalization reactions catalyzed by metals like nickel have provided deep mechanistic insights. acs.org For the para-selective alkylation of benzamides, a cooperative catalysis between a bulky nickel catalyst and a bulky aluminum co-catalyst was proposed. DFT calculations supported a plausible reaction mechanism, explaining the origin of the high regioselectivity. acs.org These detailed mechanistic probes are invaluable for advancing the field of synthetic organic chemistry.
Characterization of Key Intermediates and Transition States
The key intermediate in the proposed synthesis of N-(4-bromo-2-cyanophenyl)benzamide is the tetrahedral intermediate formed upon the nucleophilic attack of the amine on the carbonyl group of benzoyl chloride. This intermediate is typically transient and not isolated. However, the characterization of the starting material and the final product is crucial for confirming the success of the synthesis.
2-amino-5-bromobenzonitrile , the key starting material, can be characterized by various spectroscopic techniques. Its identity can be confirmed by its melting point and spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
The transition state of the reaction involves the formation and collapse of the tetrahedral intermediate. The rate of the reaction is influenced by the nucleophilicity of the amino group in 2-amino-5-bromobenzonitrile and the electrophilicity of the carbonyl carbon in benzoyl chloride. The presence of the electron-withdrawing cyano group ortho to the amino group in the starting material may decrease its nucleophilicity compared to aniline, potentially requiring slightly more forcing reaction conditions.
The final product, N-(4-bromo-2-cyanophenyl)benzamide , would be a stable crystalline solid. Its structure would be unequivocally confirmed through a combination of spectroscopic methods.
Interactive Data Table of a Key Synthetic Intermediate
Below is a table summarizing the expected characterization data for the key starting material, 2-amino-5-bromobenzonitrile . This data is based on typical values for similar structures and serves as a reference.
| Property | Expected Value |
| Molecular Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.03 g/mol |
| Appearance | Off-white to pale brown crystalline powder. chemdad.com |
| Melting Point | Approximately 130-135 °C |
| ¹H NMR (DMSO-d₆) | Expected signals would include aromatic protons in the region of δ 7.0-8.0 ppm and a broad singlet for the amino (-NH₂) protons. The splitting pattern would be consistent with a 1,2,4-trisubstituted benzene (B151609) ring. |
| ¹³C NMR (DMSO-d₆) | Expected signals would include carbons of the benzene ring, the cyano group (-C≡N) carbon, and the carbons bearing the bromo and amino substituents. The chemical shifts would be influenced by the electronic effects of the substituents. |
| IR (KBr, cm⁻¹) | Characteristic peaks would be observed for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-Br stretching (in the fingerprint region). |
| Mass Spectrometry (EI) | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks with approximately equal intensity). Fragmentation patterns would involve the loss of HCN and Br. |
Note: The characterization data presented in the table is predictive and based on known spectroscopic trends for analogous compounds. Actual experimental values may vary.
Advanced Structural Characterization and Spectroscopic Analysis
Elucidation of Molecular Structure in Solution and Solid State
Determining the precise arrangement of atoms and functional groups in N-(4-bromo-2-cyanophenyl)benzamide requires a combination of spectroscopic methods. NMR provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for N-(4-bromo-2-cyanophenyl)benzamide and Derivatives
NMR spectroscopy is a powerful tool for mapping the connectivity of atoms in a molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of signals to specific nuclei within the molecular structure.
The ¹H NMR spectrum of N-(4-bromo-2-cyanophenyl)benzamide is expected to show distinct signals corresponding to the protons on the two aromatic rings and the amide N-H proton. The aromatic region (typically δ 7.0-8.5 ppm) would display a complex pattern of doublets and multiplets reflecting the substitution on both the benzamide (B126) and the cyanophenyl rings. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
For the related isomer, N-(4-bromophenyl)benzamide , a ¹H-NMR spectrum recorded in CDCl₃ showed multiplets in the aromatic region between δ 7.48-7.59 ppm and a doublet at δ 7.86 ppm. rsc.org Another derivative, 4-Bromobenzamide , in DMSO-d₆, displays signals for its aromatic protons and the amide protons. chemicalbook.comrsc.org
Table 1: ¹H NMR Data for N-(4-bromophenyl)benzamide
| Compound | Solvent | Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J) | Assignment | Reference |
|---|---|---|---|---|---|
| N-(4-bromophenyl)benzamide | CDCl₃ | 7.48-7.52 | m | Aromatic H | rsc.org |
| 7.55-7.59 | m | Aromatic H | rsc.org | ||
| 7.81 | s | Amide NH | rsc.org |
This interactive table provides a summary of proton NMR data for a related isomer.
In the ¹³C NMR spectrum of N-(4-bromo-2-cyanophenyl)benzamide, distinct signals would be expected for the carbonyl carbon of the amide (δ ~165-170 ppm), the cyano carbon (δ ~115-120 ppm), and the various aromatic carbons, including those bonded to bromine and the amide nitrogen.
For the related compound N-(4-bromophenyl)benzamide , the ¹³C-NMR spectrum in DMSO-d₆ shows the amide carbonyl carbon at δ 166.1 ppm and aromatic carbons in the range of δ 115.8-139.1 ppm. rsc.org The spectrum for N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide showed an amide carbon at 177 ppm and a ketone carbon at 179 ppm. researchgate.net
Table 2: ¹³C NMR Data for N-(4-bromophenyl)benzamide
| Compound | Solvent | Chemical Shift (δ ppm) | Assignment | Reference |
|---|---|---|---|---|
| N-(4-bromophenyl)benzamide | DMSO-d₆ | 115.8 | Aromatic C | rsc.org |
| 122.7 | Aromatic C | rsc.org | ||
| 128.2 | Aromatic C | rsc.org | ||
| 128.9 | Aromatic C | rsc.org | ||
| 131.9 | Aromatic C | rsc.org | ||
| 132.2 | Aromatic C | rsc.org | ||
| 135.2 | Aromatic C | rsc.org | ||
| 139.1 | Aromatic C | rsc.org |
This interactive table summarizes the carbon NMR data for a key derivative, illustrating typical chemical shifts.
Infrared (IR) Spectroscopic Investigations for Functional Group Identification
IR spectroscopy is instrumental in identifying the principal functional groups within a molecule. For N-(4-bromo-2-cyanophenyl)benzamide, the key characteristic absorption bands would be:
N-H stretch: A sharp to medium band around 3300 cm⁻¹.
Aromatic C-H stretch: Signals just above 3000 cm⁻¹.
C≡N (nitrile) stretch: A sharp, medium-intensity band in the 2220-2260 cm⁻¹ region. nist.gov
C=O (amide I) stretch: A strong, sharp absorption band typically found between 1650 and 1680 cm⁻¹.
N-H bend (amide II): A band of variable intensity around 1550 cm⁻¹.
C-Br stretch: Found in the fingerprint region, typically below 700 cm⁻¹.
The IR spectrum of 4-Bromobenzamide shows characteristic peaks that support these assignments. chemicalbook.com Similarly, the spectrum for 4'-Bromo-2'-nitroacetanilide provides reference points for amide and aromatic absorptions. nist.govchegg.com
Table 3: Characteristic IR Absorption Frequencies for Related Benzamides
| Functional Group | Compound | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amide C=O Stretch | 4-Bromo-2-nitroacetanilide | ~1680-1700 | chegg.com |
| Nitrile C≡N Stretch | 4-Bromobenzonitrile | ~2229 | nist.gov |
This interactive table presents typical IR absorption ranges for key functional groups in related molecules.
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of a molecule. For N-(4-bromo-2-cyanophenyl)benzamide (C₁₄H₉BrN₂O), the expected exact mass would be approximately 300.99 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition.
HRMS data for the isomer N-(4-bromophenyl)benzamide (C₁₃H₁₀BrNO) showed a calculated m/z for [M+Na]⁺ of 297.9843, with a found value of 297.9840, confirming its molecular formula. rsc.org For the dibrominated derivative 2-bromo-N-(4-bromophenyl)benzamide (C₁₃H₉Br₂NO), the molecular weight is 355.025 g/mol . nist.gov The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio) in the mass spectrum.
Crystallographic Studies for N-(4-bromo-2-cyanophenyl)benzamide and Related Congeners
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While crystallographic data for N-(4-bromo-2-cyanophenyl)benzamide itself is not available in the surveyed literature, the structures of several related congeners have been determined, offering valuable insights into the likely conformation and packing of the target molecule.
For instance, the crystal structure of 4-Bromo-N-phenylbenzamide (C₁₃H₁₀BrNO) reveals a twisted conformation, with a significant dihedral angle of 58.63° between the phenyl and 4-bromophenyl rings. nih.gov In the crystal, molecules are linked by N—H⋯O hydrogen bonds, forming chains. nih.gov
Another related structure, 4-bromo-N-(2-iodophenyl)benzamide , also shows a non-planar arrangement, which is common for such N-aryl benzamides. The study of these analogs highlights how intermolecular forces, such as hydrogen bonding and halogen interactions, dictate the supramolecular assembly in the solid state.
Table 4: Selected Crystallographic Data for 4-Bromo-N-phenylbenzamide
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₃H₁₀BrNO | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 5.3552 (2) | nih.gov |
| b (Å) | 7.6334 (2) | nih.gov |
| c (Å) | 13.9956 (5) | nih.gov |
| α (°) | 105.757 (3) | nih.gov |
| β (°) | 100.585 (3) | nih.gov |
| γ (°) | 90.086 (2) | nih.gov |
This interactive table details the unit cell parameters for a crystalline analog, providing a basis for understanding the solid-state structure of related compounds.
Single Crystal X-ray Diffraction (XRD) for Geometric and Electronic Structure Determination
In similar benzamide structures, the central amide linkage is typically planar or near-planar. The crystal structure is often stabilized by a network of intermolecular interactions, including hydrogen bonds and, in the case of bromo-substituted compounds, halogen bonding. The precise geometric parameters, including the unit cell dimensions and space group, are unique to each compound and are critical for understanding its solid-state properties.
Table 1: Representative Crystallographic Data for a Related Benzamide Derivative (Note: This data is for a structurally similar compound, 4-bromo-N-(2-nitrophenyl)benzamide, and is provided for illustrative purposes.)
| Parameter | Value |
| Empirical Formula | C13H9BrN2O3 |
| Formula Weight | 321.13 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.8338 (4) |
| b (Å) | 12.6784 (13) |
| c (Å) | 24.918 (2) |
| α (°) | 81.875 (8) |
| β (°) | 88.386 (7) |
| γ (°) | 85.460 (8) |
| Volume (ų) | 1195.1 (2) |
| Z | 4 |
| Data sourced from a study on 4-bromo-N-(2-nitrophenyl)benzamide for contextual understanding. researchgate.net |
Analysis of Conformational Preferences and Dihedral Angles
The conformation of N-(4-bromo-2-cyanophenyl)benzamide is largely defined by the rotational freedom around the amide bond and the bonds connecting the phenyl rings to the amide group. The dihedral angles between the planes of the aromatic rings and the amide plane are key parameters in describing the molecule's shape.
In related N-phenylbenzamide structures, a non-coplanar arrangement between the two aromatic rings is commonly observed. For instance, in 4-bromo-N-(2-nitrophenyl)benzamide, the dihedral angles between the benzene (B151609) rings in the two independent molecules of the asymmetric unit are 16.78 (15)° and 18.87 (14)°. researchgate.net This twisting is a result of steric hindrance between the ortho-substituents and the amide group, as well as the optimization of intermolecular packing forces. For N-(4-bromo-2-cyanophenyl)benzamide, the presence of the cyano group at the ortho position of the aniline (B41778) ring is expected to similarly influence the dihedral angle, leading to a twisted conformation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conformational Dynamics
UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) provide information about the electronic structure of the compound.
The UV-Vis spectrum of N-(4-bromo-2-cyanophenyl)benzamide is expected to exhibit characteristic absorption bands corresponding to π-π* and n-π* transitions within the aromatic rings and the carbonyl group of the amide linkage. The positions and intensities of these bands are sensitive to the solvent environment and the substitution pattern on the aromatic rings. Studies on similar molecules show that the electronic transitions can be influenced by intramolecular charge transfer between the electron-donating and electron-accepting parts of the molecule. researchgate.netsharif.edu The benzoyl group and the bromo-cyanophenyl group will have a combined effect on the electronic absorption profile.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
No published studies were found that have performed DFT calculations to optimize the molecular geometry of N-(4-bromo-2-cyanophenyl)benzamide. Such calculations would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to obtain the lowest energy conformation of the molecule in the gaseous phase.
A prerequisite for this comparison is the availability of experimental crystallographic data. The search for a crystal structure of N-(4-bromo-2-cyanophenyl)benzamide in crystallographic databases did not yield any results. Without experimental data, a comparison to theoretical parameters is not possible.
A detailed analysis of the bond lengths, bond angles, and torsion angles of N-(4-bromo-2-cyanophenyl)benzamide would be a direct output of a molecular geometry optimization. In the absence of such a study, a data table of these parameters cannot be generated.
Quantum Chemical Descriptors and Reactivity Analysis
The calculation of quantum chemical descriptors provides valuable insights into the reactivity and stability of a molecule. However, without a computational study, these descriptors for N-(4-bromo-2-cyanophenyl)benzamide remain undetermined.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. An FMO analysis would reveal the distribution of these orbitals and the HOMO-LUMO energy gap, which is an indicator of chemical reactivity. No data is available to perform this analysis for the target compound.
Global chemical reactivity parameters, such as ionization potential, electron affinity, chemical hardness, and chemical softness, are derived from the HOMO and LUMO energies. As these energies are unknown, a table of these parameters cannot be provided.
An MEP map is a visual tool that illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. The generation of an MEP surface for N-(4-bromo-2-cyanophenyl)benzamide is contingent on performing DFT calculations, for which no published data exists.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a molecule like N-(4-bromo-2-cyanophenyl)benzamide, MD simulations can provide significant insights into its conformational flexibility and the nature of its interactions with its environment, such as solvent molecules or a biological receptor.
Intermolecular interactions are the forces between molecules, which are fundamental to all chemical and biological processes. MD simulations can elucidate how N-(4-bromo-2-cyanophenyl)benzamide might interact with other molecules. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition. The cyano group and the amide moiety are capable of forming hydrogen bonds and dipole-dipole interactions. A combined MD simulation and DFT study on mercapto-benzamide inhibitors highlighted the importance of specific interactions in their mechanism of action. rsc.org In the case of N-(4-bromo-2-cyanophenyl)benzamide, MD simulations could map out the key interaction sites and predict the strength and nature of these interactions, which is vital for designing molecules with specific binding properties. For instance, a study on halogenated benzamides revealed the significant role of weak intermolecular interactions like Cl···Cl and C-H···F in the formation of different polymorphic structures. ias.ac.in
A hypothetical MD simulation of N-(4-bromo-2-cyanophenyl)benzamide in a water box would likely show the formation of hydrogen bonds between the amide group and water molecules, as well as specific hydration patterns around the polar cyano group and the hydrophobic aromatic rings. The conformational flexibility of the molecule would also be influenced by the solvent environment.
Computational Modeling of Molecular Interactions
Computational modeling of molecular interactions encompasses a range of techniques that aim to predict and analyze how a molecule, such as N-(4-bromo-2-cyanophenyl)benzamide, might bind to a biological target. These methods are instrumental in drug discovery for identifying potential drug candidates and optimizing their properties.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com It is widely used to predict the binding mode and affinity of a small molecule ligand, like N-(4-bromo-2-cyanophenyl)benzamide, to the binding site of a target protein.
In a typical molecular docking study, a three-dimensional structure of the target protein is required, which is often obtained from the Protein Data Bank (PDB). The ligand, N-(4-bromo-2-cyanophenyl)benzamide, would be docked into the active site of the protein, and a scoring function would be used to estimate the binding affinity, often expressed as a docking score or binding energy. A more negative score generally indicates a more favorable binding.
For instance, a study on benzamide (B126) derivatives as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) used molecular docking to screen a library of compounds. scialert.netresearchgate.net The results, summarized in the table below, show a range of docking energies for different benzamide derivatives, with the compound having the lowest docking energy being predicted as the most potent inhibitor. scialert.net
| Compound ID | Docking Energy (kcal/mol) |
| CID 867491 | -4.82 |
| CID 1146479 | -4.75 |
| CID 1039864 | -4.68 |
| CID 1113256 | -4.55 |
| CID 943782 | -4.43 |
This table is illustrative and based on data for other benzamide derivatives, as direct docking data for N-(4-bromo-2-cyanophenyl)benzamide is not available.
Similarly, docking studies on benzamide derivatives as topoisomerase inhibitors revealed binding energies ranging from -60.14 to -114.71 kcal/mol, indicating strong binding potential. researchgate.net If N-(4-bromo-2-cyanophenyl)benzamide were to be investigated as a potential inhibitor for a specific enzyme, molecular docking would be the first step to predict its binding pose and affinity. The bromo and cyano substituents would be expected to play a crucial role in forming specific interactions within the binding pocket, potentially leading to high affinity and selectivity.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a powerful tool in drug design that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.govdergipark.org.trslideshare.net A pharmacophore model can be generated based on the structure of a known ligand (ligand-based) or the structure of the ligand-receptor complex (structure-based).
For a series of active benzamide derivatives, a pharmacophore model could be developed to capture the key features responsible for their activity. A study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors resulted in a five-point pharmacophore model (ADHRR) consisting of one hydrogen bond acceptor (A), one hydrogen bond donor (D), one hydrophobic group (H), and two aromatic rings (R). researchgate.netnih.gov This model suggests that these features are crucial for the HDAC inhibitory activity of these compounds.
The development of a pharmacophore model for a set of compounds that includes N-(4-bromo-2-cyanophenyl)benzamide would involve aligning the molecules and identifying the common chemical features that are essential for their biological effect. The bromo substituent could be part of a hydrophobic feature, while the cyano and amide groups could act as hydrogen bond acceptors or donors.
Hypothetical Pharmacophore Features for N-(4-bromo-2-cyanophenyl)benzamide Derivatives:
| Feature | Description | Potential Role in Binding |
| Aromatic Ring 1 | Benzamide phenyl ring | Pi-pi stacking interactions |
| Aromatic Ring 2 | Bromo-cyanophenyl ring | Pi-pi stacking or hydrophobic interactions |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the amide, Nitrogen of the cyano group | Formation of hydrogen bonds with receptor |
| Hydrogen Bond Donor | Amide nitrogen | Formation of hydrogen bonds with receptor |
| Halogen Bond Donor | Bromine atom | Specific halogen bonding interactions |
This pharmacophore model could then be used as a 3D query to screen large compound libraries to identify novel molecules with the desired features, potentially leading to the discovery of new and more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. unair.ac.id A QSAR model can be used to predict the activity of new, unsynthesized compounds and to understand which structural properties are important for activity.
A 3D-QSAR study on aminophenyl benzamide derivatives as HDAC inhibitors yielded a statistically significant model with a high correlation coefficient (r² = 0.99) and good predictive power (q² = 0.85). researchgate.netnih.gov The model indicated that hydrophobic character and hydrogen bond donating groups are crucial for HDAC inhibitory activity, while electron-withdrawing groups have a negative influence. researchgate.netnih.gov
If a series of derivatives of N-(4-bromo-2-cyanophenyl)benzamide with varying substituents were synthesized and their biological activities measured, a QSAR model could be developed. The model would use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to correlate with the observed activity.
Key Parameters in a Hypothetical QSAR Model for N-(4-bromo-2-cyanophenyl)benzamide Derivatives:
| Statistical Parameter | Value | Interpretation |
| r² (Correlation Coefficient) | > 0.6 | A good fit of the model to the training data. |
| q² (Cross-validated r²) | > 0.5 | A measure of the predictive ability of the model. |
| F-test value | High value | Indicates the statistical significance of the model. |
| Standard Error of Estimate | Low value | Indicates the precision of the predictions. |
This table presents typical statistical parameters for a robust QSAR model and is for illustrative purposes.
Such a model for N-(4-bromo-2-cyanophenyl)benzamide derivatives could reveal, for example, that increasing the hydrophobicity of a particular region of the molecule enhances activity, or that a specific electronic property of a substituent is critical. This information would be invaluable for guiding the design of new analogs with improved potency. For instance, a QSAR study on benzylidene hydrazine (B178648) benzamides as anticancer agents resulted in an equation that could be used to design more potent compounds. unair.ac.id
Supramolecular Chemistry Studies
Investigation of Intermolecular Interactions in Crystalline States
A full understanding of the crystalline state of N-(4-bromo-2-cyanophenyl)benzamide would require detailed crystallographic data, which is not available at present. However, based on studies of analogous compounds, several types of interactions are anticipated to play a key role in its crystal packing.
A hypothetical representation of potential hydrogen bonding in N-(4-bromo-2-cyanophenyl)benzamide is presented in the table below.
| Interaction Type |
The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding and other halogen-related interactions. Halogen bonds (C-Br⋯O, C-Br⋯N, or C-Br⋯Br) are directional interactions that can significantly influence crystal packing. In the crystal structure of 4-bromo-N-(2-nitrophenyl)benzamide, Br⋯Br interactions with a distance of 3.4976(7) Å have been observed, which is shorter than the sum of the van der Waals radii, indicating a significant attractive interaction. researchgate.net Similar interactions could be present in the crystal lattice of N-(4-bromo-2-cyanophenyl)benzamide, potentially directing the assembly of molecules. Short contacts involving the bromine atom and the oxygen of the carbonyl group or the nitrogen of the cyano group are also plausible.
The interplay of the aforementioned hydrogen bonds and halogen interactions would likely lead to the formation of specific graph-set motifs. For example, the combination of N-H⋯O and C-H⋯O hydrogen bonds in 4-bromo-N-(2-hydroxyphenyl)benzamide results in the formation of R³₂(9) and R³₃(17) ring motifs. nih.gov In 4-bromo-N-(2-nitrophenyl)benzamide, a combination of weak C-H⋯O interactions leads to the formation of R²₂(10), R²₂(15), and R⁶₆(32) edge-fused rings. researchgate.net It is conceivable that N-(4-bromo-2-cyanophenyl)benzamide would form its own unique set of ring motifs, contributing to a complex and stable three-dimensional supramolecular architecture.
Design of Supramolecular Assemblies
The predictable nature of the interactions involving the functional groups in N-(4-bromo-2-cyanophenyl)benzamide makes it and its derivatives interesting candidates for the rational design of supramolecular assemblies with specific structures and functions.
The defined hydrogen bonding and potential halogen bonding sites on N-(4-bromo-2-cyanophenyl)benzamide could allow it to act as a molecular template. By modifying the benzoyl or the phenyl ring, it would be possible to program the formation of specific oligomeric structures, such as dimers, trimers, or even more extended assemblies. The directionality of these interactions is key to controlling the final supramolecular structure.
Derivatives of N-(4-bromo-2-cyanophenyl)benzamide could be designed to act as hosts in host-guest recognition systems. By introducing cavities or specific binding sites through chemical modification, these molecules could be engineered to selectively bind to smaller guest molecules. Furthermore, the inherent self-assembly properties, driven by the strong and directional intermolecular forces, could be harnessed to create complex, functional supramolecular materials. While specific studies on N-(4-bromo-2-cyanophenyl)benzamide derivatives in this context are not yet available, the broader field of benzamide (B126) chemistry has shown significant promise in the development of self-assembling systems.
Research on N-(4-bromo-2-cyanophenyl)benzamide in Supramolecular Chemistry Appears Limited
Extensive searches for scientific literature concerning the chemical compound N-(4-bromo-2-cyanophenyl)benzamide have yielded no specific studies detailing its application in the field of supramolecular chemistry, particularly concerning its use in receptor molecule design for ion pair and chiral organic molecule recognition.
While the broader class of benzamide derivatives has been a subject of interest in various chemical and medicinal research areas, information on the specific supramolecular behavior of N-(4-bromo-2-cyanophenyl)benzamide remains elusive in the public domain. Research into related benzamide structures does indicate their potential for forming organized supramolecular assemblies through hydrogen bonding and other non-covalent interactions. However, without specific studies on the title compound, any discussion of its properties in this context would be purely speculative.
Therefore, the generation of a detailed article as per the requested outline is not possible due to the absence of foundational research findings on N-(4-bromo-2-cyanophenyl)benzamide in the specified areas of supramolecular chemistry.
Mechanistic Studies of Biological Interactions Enzyme and Receptor Focus
Enzyme Inhibition Mechanisms of N-(4-bromo-2-cyanophenyl)benzamide and its Analogues
Lipoprotein Lipase (B570770) (LPL) Activity Modulation (Referencing NO-1886 as a Structural Analogue)
The compound NO-1886, which shares a structural resemblance to N-(4-bromo-2-cyanophenyl)benzamide, is a known activator of lipoprotein lipase (LPL). nih.gov LPL is a critical enzyme responsible for hydrolyzing triglycerides from circulating lipoproteins like very-low-density lipoproteins (VLDL) and chylomicrons. nih.govwikipedia.org This enzymatic action is a rate-limiting step in the metabolism of these lipid particles. nih.gov
Studies on the analogue NO-1886 have demonstrated its capacity to increase LPL activity in critical metabolic tissues, including adipose tissue, myocardium, and skeletal muscle. nih.govnih.gov The mechanism behind this enhancement is believed to be the stimulation of LPL synthesis at the tissue level. nih.gov Administration of NO-1886 has been shown to increase the mass of the LPL enzyme in postheparin plasma and elevate LPL mRNA levels in epididymal adipose tissue. nih.gov This suggests that the compound upregulates the transcription and translation of the LPL gene, leading to a greater quantity of the active enzyme. nih.gov Further studies in primary rat adipose and skeletal muscle cell cultures have confirmed that NO-1886 directly increases LPL activity in these cells. researchgate.net
By enhancing LPL activity, analogues like NO-1886 exert a significant influence on lipid profiles. The increased hydrolysis of triglycerides leads to a reduction in their plasma concentration, accompanied by a notable increase in high-density lipoprotein cholesterol (HDL-C) levels. nih.govnih.gov This shift from an atherogenic to an anti-atherogenic lipid profile is a key outcome of LPL activation. nih.gov The elevation in HDL-C is considered a primary factor in the observed protective effects against the development of atherosclerosis in animal models. nih.govnih.gov
The availability of cholesterol, managed through pathways involving lipoproteins, is fundamental to steroidogenesis—the process of converting cholesterol into steroid hormones. nih.govyoutube.com While direct studies on the effect of N-(4-bromo-2-cyanophenyl)benzamide or its close analogues on steroidogenesis are not detailed, the modulation of cholesterol-carrying lipoproteins like HDL implies a potential indirect influence. nih.govnih.gov Steroidogenic processes rely on the cellular uptake of cholesterol, primarily from lipoproteins, making the regulation of LPL a potential upstream control point. nih.govnih.gov
Monoamine Oxidase (MAO) A and B Inhibition by Anilide Motifs
The anilide motif, a core structural feature of N-(4-bromo-2-cyanophenyl)benzamide, is present in a class of molecules that have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B). dovepress.comresearchgate.netnih.gov These enzymes are crucial for the degradation of neurotransmitters such as dopamine (B1211576) and norepinephrine. ju.edu.joyoutube.com
A series of small aromatic amide derivatives have been synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. dovepress.comresearchgate.netnih.gov These studies have shown that ligands with two aryl moieties connected by a short spacer can be effective inhibitors. dovepress.comresearchgate.netnih.gov For example, N-(2,4-dinitrophenyl)benzamide was found to have a preference for inhibiting MAO-A, while other analogues showed moderate selectivity for MAO-B. dovepress.comnih.govju.edu.jo This demonstrates that the substitution patterns on the anilide structure are key determinants of inhibitory potency and selectivity. dovepress.comresearchgate.netnih.gov
Investigations into the mechanism of MAO inhibition by these anilide-containing compounds have revealed that their action is both reversible and competitive. dovepress.comresearchgate.netju.edu.jonih.gov For instance, the highly potent MAO-B inhibitor (2E)-N-(3-bromophenyl)-3-(4-hydroxyphenyl)prop-2-enamide was found to be a reversible inhibitor. nih.gov Similarly, N-(2,4-Dinitrophenyl)benzo[d] dovepress.comnih.govdioxole-5-carboxamide was identified as a reversible and competitive inhibitor of MAO-B. dovepress.comnih.govju.edu.jo Computational docking studies have supported these experimental findings, showing that these anilide molecules have a high degree of surface complementarity with the active sites of both MAO-A and MAO-B. dovepress.comresearchgate.netnih.govju.edu.jo
Table 1: MAO Inhibition Data for Selected Anilide Analogues
| Compound | Target | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Profile |
| N-(2,4-dinitrophenyl)benzamide | MAO-A | 126 | N/A | Preferential MAO-A Inhibitor |
| N-(2,4-Dinitrophenyl)benzo[d] dovepress.comnih.govdioxole-5-carboxamide | MAO-B | 56 | 6.3 | Reversible, Competitive |
| (2E)-N-(3-bromophenyl)-3-phenylprop-2-enamide | MAO-B | 450 | N/A | Reversible, Selective |
| (2E)-N-(3-bromophenyl)-3-(4-hydroxyphenyl)prop-2-enamide | MAO-B | 26 | N/A | Reversible, Selective |
Data sourced from studies on anilide derivatives. dovepress.comnih.govju.edu.jonih.gov
Ceramidase Inhibition Studies with Anilide Analogues
Ceramidases are enzymes that play a crucial role in sphingolipid metabolism by catalyzing the breakdown of ceramide into sphingosine (B13886) and a fatty acid. nih.gov The balance between ceramide and its metabolites is critical for regulating cellular processes like apoptosis and proliferation. nih.gov Inhibition of ceramidases, particularly acid ceramidase, has emerged as a potential strategy in certain disease models. nih.gov
While many known ceramidase inhibitors are ceramide analogues, which can have poor pharmacological properties, there is a recognized need for "drug-like" small molecule inhibitors. nih.gov The anilide scaffold represents a potential starting point for the design of such non-lipid inhibitors. Research in this area has led to the identification of novel, non-lipid inhibitors of human ceramidase activity through the screening of small molecule libraries. nih.gov Although specific studies on N-(4-bromo-2-cyanophenyl)benzamide are not available, the exploration of anilide and benzamide (B126) structures as a general class for ceramidase inhibition is an active area of interest. nih.gov
Dipeptidyl Peptidase III (DPP III) Inhibition: Insights from Related Benzimidazole (B57391) Derivatives
Dipeptidyl Peptidase III (DPP III), a zinc-dependent metallopeptidase, plays a role in various physiological and pathological processes, including the renin-angiotensin system, oxidative stress regulation, pain modulation, and cancer. nih.govnih.govfunakoshi.co.jp It functions by cleaving dipeptides from the N-terminus of its substrates. mdpi.com The search for potent and selective DPP III inhibitors is crucial for understanding its functions and for potential therapeutic applications. nih.govnih.gov
While direct studies on N-(4-bromo-2-cyanophenyl)benzamide's interaction with DPP III are not available, research on structurally related benzimidazole derivatives provides valuable insights into potential inhibitory mechanisms. Benzimidazoles are among the small molecules known to exhibit inhibitory activity against mammalian DPP III. nih.govnih.gov
Studies on a series of amidino-substituted benzimidazole derivatives have shown that these compounds can inhibit human DPP III (hDPP III). mdpi.com The inhibitory potential is influenced by the substituents on the benzimidazole core. mdpi.com For instance, introducing a cyclobutane (B1203170) ring to diamidino-substituted dibenzimidazoles has been shown to improve inhibitory potency, with some compounds exhibiting IC50 values below 5 μM. nih.gov
Molecular docking studies suggest that the inhibitory activity of these benzimidazole derivatives stems from multiple interactions between their aryl and amidine groups and the amino acid residues within the active site of hDPP III. mdpi.com The benzimidazole core itself appears to be less critical for these interactions. mdpi.com Specifically, substituents at position 2 of the benzimidazole core, such as 2,2′-bithiophene, 4-trifluoromethylphenyl, and 4-(N,N-diethylamino)phenyl, have been found to enhance inhibitor potency. mdpi.com The type of substituent at positions 5(6) also affects inhibition, with a 2-imidazolinyl group being more effective than an unsubstituted amidine or a 2-tetrahydropyrimidine group. mdpi.com
The inhibition can be time-dependent, as observed with a specific cyclobutane derivative containing amidino-substituted benzimidazole moieties, which demonstrated a second-order rate constant of 6924 ± 549 M⁻¹min⁻¹ and a Ki of 0.20 μM. nih.gov The presence of a peptide substrate, valorphin, was found to protect the enzyme from inactivation by this inhibitor, suggesting a competitive or mixed-type inhibition mechanism. nih.gov
| Compound Type | Key Structural Feature | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Amidino-substituted benzimidazole | 4-trifluoromethylphenyl substituent | 8.18 ± 0.09 μM (for compound b6) | mdpi.com |
| Amidino-substituted benzimidazole | 4-trifluoromethylphenyl substituent | 9.83 ± 0.08 μM (for compound a6) | mdpi.com |
| Cyclobutane derivative with amidino-substituted benzimidazole | Photochemical cyclization product | < 5 μM | nih.gov |
Molecular Target Identification and Validation
Identifying the molecular targets of a chemical compound is a critical step in drug discovery and chemical biology. rsc.orgrsc.org This process helps in understanding the mechanism of action, predicting potential therapeutic effects and side effects, and repositioning existing drugs. umn.edu
Methodologies for Identifying Molecular Targets (Enzymes, Receptors)
A variety of methodologies are employed to identify the molecular targets of small molecules. These can be broadly categorized into direct and indirect approaches. nih.govacs.org
Direct Approaches: These methods rely on the direct interaction between the compound and its target protein. nih.gov Affinity-based techniques are a cornerstone of this approach. rsc.org
Indirect Approaches: These infer targets by analyzing the cellular or organismal response to the compound. nih.gov This includes genetic and proteomic profiling. nih.govnih.gov
Computational Approaches: In silico methods can predict potential targets based on the chemical structure of the compound and its similarity to molecules with known targets. rsc.org
Utilization of Affinity Chromatography for Direct Target Identification
Affinity chromatography is a powerful and widely used technique for the direct identification of protein targets that bind to a specific small molecule. creative-biolabs.comwikipedia.org The principle involves immobilizing the small molecule (the "bait" or ligand) onto a solid support matrix, such as agarose (B213101) beads. rsc.orgcreative-biolabs.com A cell lysate or protein mixture is then passed over this matrix. creative-biolabs.com Proteins that have a high affinity for the immobilized ligand will bind to it, while non-binding proteins are washed away. creative-biolabs.comresearchgate.net The bound target proteins can then be eluted, purified, and identified, typically by mass spectrometry. rsc.orgcreative-biolabs.com
This method is highly specific and can isolate targets from complex biological mixtures. creative-biolabs.comwikipedia.org However, a key challenge is the need to chemically modify the compound to attach it to the resin without significantly altering its binding properties. rsc.org
Genomic and Proteomic Profiling Techniques for Global Molecular and Cellular Effects
Genomic and proteomic technologies offer a global view of the molecular and cellular changes induced by a compound, providing valuable clues about its mechanism of action and potential targets. nih.govuniroma1.itnih.gov
Genomic Profiling: This involves studying changes in gene expression at the RNA level. nih.gov Techniques like DNA microarrays and RNA sequencing (RNA-Seq) can identify genes whose expression is upregulated or downregulated in response to compound treatment. nih.govnih.gov This can point towards pathways and biological processes affected by the compound, thereby suggesting potential targets. nih.gov
Proteomic Profiling: This focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. uniroma1.itslideshare.net Techniques such as two-dimensional gel electrophoresis (2D-GE), mass spectrometry-based methods (e.g., SILAC, iTRAQ), and protein microarrays are used to compare the proteomes of treated and untreated cells. nih.govslideshare.net Changes in the abundance or modification state of specific proteins can reveal the compound's targets and affected pathways. uniroma1.it For instance, quantitative proteomics can be coupled with affinity chromatography to enhance the identification of specific protein-small molecule interactions. nih.gov
| Methodology | Principle | Key Techniques | Reference |
|---|---|---|---|
| Affinity Chromatography | Directly captures target proteins based on binding affinity to an immobilized ligand. | Immobilization of compound, incubation with cell lysate, elution, and identification by mass spectrometry. | rsc.orgcreative-biolabs.comresearchgate.net |
| Genomic Profiling | Measures changes in gene expression in response to the compound. | DNA microarrays, RNA sequencing (RNA-Seq). | nih.govnih.gov |
| Proteomic Profiling | Analyzes global changes in protein expression, modification, and interaction. | 2D-GE, Mass Spectrometry (SILAC, iTRAQ), Protein Microarrays. | nih.govuniroma1.itslideshare.net |
Receptor Agonism/Antagonism Studies (e.g., GPR35 Agonism with Related Benzamide Derivatives)
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has emerged as a potential therapeutic target for pain, inflammation, and metabolic diseases. nih.govacs.org While the direct interaction of N-(4-bromo-2-cyanophenyl)benzamide with GPR35 has not been reported, studies on related benzamide derivatives have identified potent agonists for this receptor. nih.gov
A series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been synthesized and evaluated for their agonistic activity at GPR35. nih.gov The introduction of a 1H-tetrazol-5-yl group was found to significantly increase the potency of these compounds. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the benzamide ring play a crucial role in their agonistic activity. nih.gov
For example, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide and N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide demonstrated high potency with EC50 values of 0.059 μM and 0.041 μM, respectively. nih.gov These compounds were shown to activate GPR35, leading to downstream signaling events such as the phosphorylation of ERK. nih.gov The GPR35 antagonist ML-145 was able to attenuate this effect, confirming that the observed activity was mediated through GPR35. nih.gov
Furthermore, 8-amido-chromen-4-one-2-carboxylic acid derivatives, which share a benzamide-like structural motif, have also been identified as potent and selective agonists of human GPR35, with some compounds exhibiting nanomolar potency. nih.gov
| Compound | EC50 (μM) | Reference |
|---|---|---|
| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide | 0.059 | nih.gov |
| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide | 0.041 | nih.gov |
| 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | 0.0121 (12.1 nM) | nih.gov |
| 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | 0.0111 (11.1 nM) | nih.gov |
Structure Activity Relationship Sar and Ligand Design Principles
Systematic Elucidation of Structural Determinants for Biological Activity
The N-(4-bromo-2-cyanophenyl)benzamide core structure serves as a foundational scaffold in the development of various biologically active agents. The specific substitution pattern—a bromine atom at the para-position and a cyano group at the ortho-position of the N-phenyl ring—plays a critical role in defining the molecule's interaction with different biological targets.
The N-(4-bromo-2-cyanophenyl)benzamide scaffold is a core component of the experimental hypolipidemic agent NO-1886. The full chemical name for NO-1886 is [4-(4-bromo-2-cyano-phenylcarbamoyl)-benzyl]-phosphonic acid diethyl ester. This compound was designed as a lipoprotein lipase (B570770) (LPL) activator, and its long-term administration has been shown to protect against the development of experimental atherosclerosis in animal models.
In studies involving Watanabe heritable hyperlipidemic (WHHL) rabbits, an animal model for familial hypercholesterolemia, NO-1886 was found to increase postheparin plasma LPL activity. This led to a reduction in plasma triglycerides and a concurrent rise in HDL cholesterol in heterozygous WHHL rabbits. nih.gov However, the compound had no effect on plasma lipids or LPL activity in homozygous WHHL rabbits, suggesting its mechanism may be dependent on the presence of functional LDL receptors or that the cellular response is altered by persistent, severe hypercholesterolemia. nih.gov
The structure of NO-1886 indicates that the N-(4-bromo-2-cyanophenyl)benzamide moiety is crucial for its activity. This part of the molecule is linked via the benzoyl group to a diethyl benzylphosphonate group. This phosphonate (B1237965) tail is a key addition that imparts the specific LPL-activating properties, while the core benzamide (B126) structure ensures the correct orientation and binding. The SAR derived from this research underscores the importance of the N-(4-bromo-2-cyanophenyl)benzamide fragment as a platform for developing agents that modulate lipid metabolism.
While direct SAR studies of N-(4-bromo-2-cyanophenyl)benzamide as a GPR35 agonist are not extensively documented, research into benzamide-based ligands for other G-protein coupled receptors (GPCRs) provides valuable insights. For instance, SAR studies on agonists for GPR27, a related receptor, highlight how substitutions on the benzamide scaffold influence potency and efficacy. nih.gov
In a series of N-(4-(N-phenylsulfamoyl)phenyl)benzamide analogs developed as GPR27 agonists, modifications on the benzoyl ring were systematically evaluated. The introduction of halogen atoms had a significant impact on activity. A 2-bromo-4-chloro substituted analog was identified as a full agonist with high efficacy, demonstrating that halogenation at these positions is a viable strategy for enhancing activity at this class of receptors. nih.gov This suggests that the electronic and steric properties of halogens can be tuned to optimize interactions within the GPCR binding pocket.
Based on these findings, the 4-bromo and 2-cyano substituents on the N-phenyl ring of N-(4-bromo-2-cyanophenyl)benzamide would be expected to define its potential GPR35 activity by influencing key binding interactions.
Table 1: SAR of Benzamide Analogs as GPR27 Agonists Data extracted from a study on N-(4-(N-phenylsulfamoyl)phenyl)benzamide derivatives, used here as a model for benzamide SAR at GPCRs. nih.gov
| Compound ID | Benzoyl Ring Substitutions | Potency (pEC50) | Efficacy (Emax %) |
| I | 2,4-dichloro | 6.34 | 100 |
| 7p | 4-chloro-2-methyl | 6.04 | 123 |
| 7r | 2-bromo-4-chloro | 5.99 | 123 |
| 7y | 4-chloro-2,5-difluoro | 6.85 | 37 |
The benzamide scaffold has been identified as a promising motif for the development of monoamine oxidase (MAO) inhibitors, which are targets for treating neurological disorders. nih.gov A study of 66 small aromatic amide derivatives identified several potent inhibitors of both MAO-A and MAO-B. nih.gov
The SAR from this research indicates that the substitution pattern on both aryl rings of the benzamide is critical for potency and selectivity. For example, N-(2,4-dinitrophenyl)benzamide was found to be a selective inhibitor of MAO-A, whereas adding a benzo[d] nih.govnih.govdioxole group to the benzoyl moiety shifted the selectivity towards MAO-B. nih.gov This highlights the modular nature of the benzamide scaffold, where modifications to either the benzoyl or the N-phenyl portion can fine-tune the biological activity.
The N-(4-bromo-2-cyanophenyl)benzamide structure contains key features relevant to this SAR. The 4-bromo substituent adds a lipophilic halogen, while the 2-cyano group is a strong electron-withdrawing group. These features can influence the molecule's ability to fit into the active site of MAO enzymes and establish key binding interactions.
Table 2: SAR of Benzamide Analogs as MAO Inhibitors nih.gov
| Compound | N-Phenyl Ring Substituent | Benzoyl Ring | MAO-A IC50 (nM) | MAO-B IC50 (nM) |
| 7 (ST-2023) | 2,4-Dinitrophenyl | Phenyl | 126 | 1340 |
| 55 (ST-2043) | 2,4-Dinitrophenyl | Benzo[d] nih.govnih.govdioxol-5-yl | 1000 | 56 |
Rational Design Principles for N-(4-bromo-2-cyanophenyl)benzamide-Based Ligands
The design of potent and selective ligands based on the N-(4-bromo-2-cyanophenyl)benzamide structure relies on fundamental medicinal chemistry principles, including conformational control and the modulation of electronic and steric properties.
The conformation of a ligand is a critical determinant of its binding affinity to a biological target. For the N-phenylbenzamide scaffold, the molecule is generally non-planar, with a significant dihedral angle between the two aromatic rings. This inherent flexibility can be constrained through intramolecular interactions to lock the molecule into a more bioactive conformation.
In N-(4-bromo-2-cyanophenyl)benzamide, the ortho-cyano group is positioned to interact with the amide proton (N-H). This can lead to the formation of an intramolecular hydrogen bond or a strong dipole-dipole interaction. Such an interaction would restrict the rotation around the N-C(aryl) bond, rigidifying the structure. Computational studies on related molecules, such as 2-fluorophenylboronic acid, have shown that intramolecular hydrogen bonds between an ortho-substituent and a side chain can be highly stabilizing and dictate the molecule's preferred conformation in solution. nih.govresearchgate.net This principle of conformational locking is a powerful tool in rational ligand design, as a more rigid ligand often has higher affinity and selectivity for its target due to a lower entropic penalty upon binding.
The substituents on the N-(4-bromo-2-cyanophenyl)benzamide scaffold impart specific electronic and steric characteristics that modulate its biological activity.
Electronic Properties: The cyano group at the ortho-position is strongly electron-withdrawing, which reduces the electron density of the N-phenyl ring and can influence the pKa of the amide proton. It can also act as a hydrogen bond acceptor. The bromine atom at the para-position is also electron-withdrawing (via induction) but can be a weak pi-donating group. These electronic features are crucial for establishing interactions such as hydrogen bonds, pi-pi stacking, and cation-pi interactions within a receptor binding site. nih.gov
Steric Properties: The bromine atom is significantly larger than a hydrogen atom, adding steric bulk to the para-position. This can be beneficial if it fits into a corresponding hydrophobic pocket in the target protein, but it can also cause steric hindrance if the pocket is too small. Studies on halogenated flavonoids have shown that increasing the size of the halogen substituent (from fluorine to iodine) can lead to a dramatic increase in biological activity, suggesting that steric bulk and the ability to form halogen bonds can be a dominant factor over electronic effects in some cases. nih.gov The specific placement of the bromo and cyano groups on the N-phenyl ring provides a distinct steric and electronic profile that can be exploited for targeted ligand design.
Influence of Substituent Patterns on Biological Efficacy
The biological efficacy of compounds based on the N-phenylbenzamide scaffold is profoundly influenced by the nature and position of substituents on both the benzoyl and the aniline (B41778) rings. Structure-activity relationship (SAR) studies reveal that even minor modifications can lead to significant changes in potency and selectivity across various biological targets. The core structure of N-(4-bromo-2-cyanophenyl)benzamide presents several key positions for substitution, and analysis of related benzamide derivatives provides critical insights into the principles governing their activity.
The wide-ranging biological activities of substituted amides, including antibacterial, antifungal, anticonvulsant, and antitumor effects, underscore their importance in medicinal chemistry. nanobioletters.com Research into the SAR of these compounds focuses on optimizing their therapeutic potential by systematically altering their chemical structure.
Substituent Effects on Antimicrobial Activity
The antimicrobial properties of benzamide derivatives are highly dependent on the substitution patterns on the aromatic rings. Studies on a series of benzamide compounds have demonstrated that specific substitutions can confer potent activity against both Gram-positive and Gram-negative bacteria. nanobioletters.com
For instance, in a study of N-benzamide derivatives, compound 5a (N-(4-hydroxy-3-methoxyphenyl)benzamide) showed significant activity against Bacillus subtilis and Escherichia coli. nanobioletters.com The presence of a hydroxyl and a methoxy (B1213986) group on the phenyl ring appears to be crucial for its efficacy. Similarly, compounds 6b (N-(3-chloro-4-fluorophenyl)benzamide) and 6c (N-(4-bromo-2-fluorophenyl)benzamide) also displayed notable antibacterial activity, highlighting the role of halogen substituents. nanobioletters.com The minimum inhibitory concentration (MIC) values for these compounds are detailed in the table below.
| Compound | Substituents | MIC (μg/mL) vs B. subtilis | MIC (μg/mL) vs E. coli |
|---|---|---|---|
| 5a | 4-hydroxy, 3-methoxy on aniline ring | 6.25 | 3.12 |
| 6b | 3-chloro, 4-fluoro on aniline ring | 6.25 | 3.12 |
| 6c | 4-bromo, 2-fluoro on aniline ring | 6.25 | 3.12 |
The introduction of a bromine atom, as seen in the core structure of N-(4-bromo-2-cyanophenyl)benzamide, is a common strategy in medicinal chemistry. The replacement of a chlorine atom with a more lipophilic bromine atom has been explored to potentially enhance antimicrobial effects. mdpi.com Studies on isatin-based molecules have also found that a 4-bromo substitution can heighten cytotoxic activity and selectivity. researchgate.net
Substituent Effects on Anticancer and Enzyme Inhibitory Activity
In the context of anticancer research, the substitution patterns on the benzamide scaffold are critical for targeting specific pathways, such as the Hedgehog signaling pathway. nih.gov A series of novel benzamide derivatives were evaluated as smoothened (SMO) antagonists, with compound 10f showing significant inhibitory effects on Hedgehog signaling, even proving potent against a medulloblastoma cell line resistant to another inhibitor, GDC-0449. nih.gov
The antiplasmodial activity of 2-phenoxybenzamide (B1622244) derivatives also heavily relies on the substitution pattern of the anilino part of the molecule. researchgate.net The size and nature of the substituents impact the compound's efficacy against Plasmodium falciparum. One derivative, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate, demonstrated high antiplasmodial activity and an excellent selectivity index. researchgate.net This highlights the importance of both the phenoxy and the anilino ring substitutions.
SAR studies on 3-phenylcoumarin (B1362560) analogs as Monoamine Oxidase B (MAO-B) inhibitors further illustrate the impact of substituent patterns. frontiersin.org Different substitutions on the coumarin (B35378) core and the 3-phenyl ring were shown to affect MAO-B activity and selectivity, which is crucial for developing treatments for dopamine-linked neuropathologies. frontiersin.org The data from these studies emphasize a general principle: the biological efficacy of benzamide-type structures is a finely tuned property, governed by the electronic and steric effects of their substituents.
| Compound Class | Lead Compound/Derivative | Biological Target/Activity | Key SAR Finding | Reference |
|---|---|---|---|---|
| Benzamide Derivatives | Compound 10f | Smoothened (SMO) Antagonist | Significantly inhibited Hedgehog signaling; potent against resistant medulloblastoma cells. | nih.gov |
| 2-Phenoxybenzamides | tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate | Antiplasmodial (anti-P. falciparum) | Activity and cytotoxicity strongly depend on the substitution pattern of the anilino and diaryl ether structures. | researchgate.net |
| N-Phenylbenzamides | Bis(2-aminoimidazolines) | Antiprotozoal (anti-T. brucei) | Showed micromolar range activity against Trypanosoma brucei. | nih.gov |
| 3-Phenylcoumarins | Various analogs | Monoamine Oxidase B (MAO-B) Inhibition | MAO-B activity and selectivity are affected by different substitutions on the coumarin core. | frontiersin.org |
Applications in Advanced Functional Materials Research
Exploration of N-(4-bromo-2-cyanophenyl)benzamide as a Building Block for Novel Materials
The versatility of N-(4-bromo-2-cyanophenyl)benzamide as a foundational component in materials science stems from the reactivity of its constituent functional groups. The bromo group can participate in cross-coupling reactions, the cyano group can be hydrolyzed or reduced, and the amide linkage offers sites for hydrogen bonding, all of which are instrumental in the construction of larger, more complex molecular architectures.
While direct, large-scale polymerization of N-(4-bromo-2-cyanophenyl)benzamide is not extensively documented, its structure lends itself to incorporation into polymeric chains as a monomeric unit. The presence of the bromine atom allows for its participation in polymerization reactions such as Suzuki or Heck coupling, which are powerful methods for forming carbon-carbon bonds and creating conjugated polymers. These polymers are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The cyano and benzamide (B126) groups can influence the polymer's solubility, thermal stability, and intermolecular interactions, thereby affecting the final material's bulk properties.
Table 1: Potential Polymerization Reactions Involving N-(4-bromo-2-cyanophenyl)benzamide
| Reaction Type | Reactive Site on N-(4-bromo-2-cyanophenyl)benzamide | Potential Polymer Properties |
| Suzuki Coupling | Bromo Group | Conjugated backbone, tunable electronic properties |
| Heck Coupling | Bromo Group | Carbon-carbon bond formation, potential for optoelectronic applications |
| Stille Coupling | Bromo Group | Formation of organotin-mediated polymers |
The aromatic rings and the cyano group in N-(4-bromo-2-cyanophenyl)benzamide make it a suitable scaffold for the synthesis of novel dyes. The cyano group, in particular, is a common feature in many dye structures, where it can act as an auxochrome or be involved in the chromophoric system. The bromo substituent provides a convenient handle for further functionalization, allowing for the attachment of other chromophoric or auxochromic groups to fine-tune the color and photophysical properties of the resulting dye. For instance, the bromo group can be replaced with various substituents through nucleophilic aromatic substitution or transition metal-catalyzed reactions, leading to a diverse library of dye molecules with a wide range of absorption and emission characteristics.
Integration into Sensory Devices and Molecular Sensors
The ability of N-(4-bromo-2-cyanophenyl)benzamide to be chemically modified and integrated into larger systems makes it a candidate for use in the development of sensory devices and molecular sensors. Its core structure can be adapted to interact with specific analytes, and this interaction can be translated into a measurable signal.
For N-(4-bromo-2-cyanophenyl)benzamide to function within a molecular sensor, it typically needs to be linked to a reporter group. This reporter group is responsible for generating a signal—such as a change in color or fluorescence—upon binding of the target analyte to the sensor's recognition site. The bromo group on the phenyl ring is an ideal attachment point for such reporter groups. Through reactions like Sonogashira or Suzuki coupling, fluorescent moieties such as pyrene, anthracene, or Bodipy dyes can be covalently attached. The benzamide and cyano groups can also play a role in analyte recognition through hydrogen bonding or other non-covalent interactions, influencing the electronic environment of the reporter group and thus modulating its signal output.
Conclusion and Future Research Directions
Summary of Current Academic Understanding of N-(4-bromo-2-cyanophenyl)benzamide
N-(4-bromo-2-cyanophenyl)benzamide is a synthetic chemical compound characterized by a benzamide (B126) core structure. This central moiety is substituted on the nitrogen atom with a phenyl group that is further functionalized with a bromine atom at the 4-position and a cyano group at the 2-position. While extensive, dedicated research on this specific molecule is not widely available in public literature, its structural components—the benzamide linkage, the bromo-substituent, and the cyano-group—are well-studied in medicinal chemistry and materials science.
The benzamide scaffold is a common feature in many biologically active molecules and approved drugs. The presence of the bromine atom, a halogen, is known to potentially enhance the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. Furthermore, the cyano group is a versatile functional group that can participate in various chemical reactions and can act as a hydrogen bond acceptor, potentially influencing the binding of the molecule to biological targets.
While specific experimental data for N-(4-bromo-2-cyanophenyl)benzamide is limited, information on closely related analogs provides some insight. For instance, studies on various substituted benzamides have revealed their potential as antimicrobial agents. The synthesis of related compounds like N-(4-bromophenyl)benzamide has been reported, often achieved through the reaction of an appropriate aniline (B41778) with benzoyl chloride. nanobioletters.com The characterization of such compounds typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm their chemical structure. nanobioletters.com
The physical properties of N-(4-bromo-2-cyanophenyl)benzamide can be predicted based on its structure. The presence of aromatic rings suggests a solid state at room temperature, and the polar cyano and amide groups may contribute to moderate solubility in organic solvents. The molecular structure of a related compound, 2,5-dibromo-N-(4-bromo-2-cyanophenyl)benzamide, is available in public databases, indicating that compounds with this core structure can be synthesized and characterized. nih.gov
Table 1: Physicochemical Properties of Related Benzamide Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| N-(4-bromophenyl)benzamide | C₁₃H₁₀BrNO | 276.13 | 199-201 | nanobioletters.com |
| 4-Bromo-N-(2-nitrophenyl)benzamide | C₁₃H₉BrN₂O₃ | 321.13 | Not specified | nih.gov |
| 4-Bromo-N-phenyl-benzamide | C₁₃H₁₀BrNO | 276.13 | Not specified | nih.gov |
This table presents data for structurally related compounds to provide context due to the limited availability of specific data for N-(4-bromo-2-cyanophenyl)benzamide.
Emerging Research Avenues for N-(4-bromo-2-cyanophenyl)benzamide Derivatives
While direct research on N-(4-bromo-2-cyanophenyl)benzamide is sparse, the exploration of its derivatives presents several promising research avenues. The core structure is amenable to a variety of chemical modifications, allowing for the synthesis of a library of related compounds with potentially diverse biological activities and material properties.
One key area of interest is the development of novel antimicrobial agents. The benzamide scaffold is a known pharmacophore in several antibacterial and antifungal drugs. By modifying the substituents on the phenyl rings of N-(4-bromo-2-cyanophenyl)benzamide, researchers could systematically investigate the structure-activity relationship (SAR) to optimize its antimicrobial potency. For example, the synthesis and evaluation of a series of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have shown that the bromo-substitution can be beneficial for antimicrobial effects. mdpi.com
Another emerging field is the design of enzyme inhibitors. The specific arrangement of functional groups in N-(4-bromo-2-cyanophenyl)benzamide derivatives could allow for targeted interactions with the active sites of various enzymes implicated in disease. The cyano group, for instance, is a known feature in some classes of enzyme inhibitors.
In the realm of materials science, the rigid, aromatic structure of N-(4-bromo-2-cyanophenyl)benzamide derivatives suggests potential applications in the development of novel organic materials. The presence of polar functional groups could lead to interesting self-assembly properties, forming liquid crystals or other ordered structures. Furthermore, the bromo-substituent provides a handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of more complex polymeric or supramolecular architectures.
Challenges and Opportunities in N-(4-bromo-2-cyanophenyl)benzamide-Focused Chemical Biology and Materials Science
The exploration of N-(4-bromo-2-cyanophenyl)benzamide and its derivatives is not without its challenges and opportunities.
Challenges:
Synthesis: While the general synthesis of benzamides is well-established, the specific combination of substituents in N-(4-bromo-2-cyanophenyl)benzamide may require optimization of reaction conditions to achieve high yields and purity. The starting material, 2-amino-5-bromobenzonitrile (B185297), may not be as readily available or as inexpensive as simpler anilines.
Limited Existing Data: The lack of extensive research on this specific compound means that researchers have a limited foundation upon which to build. Initial studies will need to focus on fundamental characterization and screening to identify promising areas of application.
Potential for Off-Target Effects: In the context of chemical biology, the reactivity of the cyano group and the general lipophilicity of the molecule could lead to non-specific interactions with biological macromolecules, which would need to be carefully evaluated.
Opportunities:
Novel Chemical Space: The unique substitution pattern of N-(4-bromo-2-cyanophenyl)benzamide represents a relatively unexplored area of chemical space. This provides an opportunity to discover novel biological activities or material properties that are not present in more commonly studied benzamide derivatives.
Structure-Based Design: The well-defined structure of the molecule allows for rational, structure-based design of derivatives with tailored properties. Computational modeling could be employed to predict the binding of these compounds to specific protein targets or to simulate their self-assembly behavior.
Versatility of the Scaffold: The N-(4-bromo-2-cyanophenyl)benzamide scaffold is a versatile platform for further chemical elaboration. The bromo- and cyano- groups can be transformed into a wide range of other functional groups, and the aromatic rings can be further substituted, offering a vast number of potential derivatives for investigation.
Q & A
Basic: What are the established synthetic routes for N-(4-bromo-2-cyanophenyl)benzamide, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via acylation of 4-bromo-2-cyanoaniline with benzoyl chloride or activated benzoic acid derivatives. Key steps include:
- Reagent Selection : Use of coupling agents like EDCI/HOBt for amide bond formation under mild conditions to avoid side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency.
- Purification : Column chromatography with gradients of ethyl acetate/hexane yields high-purity product (>95%) .
Contradictions in yield may arise from trace moisture; rigorous drying of solvents and reagents is critical.
Basic: How is N-(4-bromo-2-cyanophenyl)benzamide characterized structurally, and what analytical techniques are most reliable?
Answer:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (MW: 315.15 g/mol) .
Advanced: How can crystallographic data resolve structural ambiguities in N-(4-bromo-2-cyanophenyl)benzamide?
Answer:
Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution:
- Software Tools : SHELX suite (e.g., SHELXL for refinement) is widely used to model bond lengths, angles, and torsional conformations .
- Key Parameters :
- Space Group : Monoclinic systems (e.g., P2/c) are common for similar benzamides .
- Hydrogen Bonding : Intermolecular N–H···O interactions stabilize crystal packing, influencing solubility .
Discrepancies in unit cell dimensions may arise from polymorphism; multiple crystallization trials (e.g., solvent vapor diffusion) are advised.
Advanced: What strategies are employed to analyze the bioactivity of N-(4-bromo-2-cyanophenyl)benzamide in pharmacological studies?
Answer:
- In Vitro Assays :
- In Vivo Models : Rodent studies (e.g., high-fat diet-induced obesity) assess lipid metabolism modulation, with dose-response curves (10–50 mg/kg) .
Contradictory efficacy data may stem from metabolic instability; pro-drug derivatization (e.g., esterification) improves bioavailability.
Advanced: How can computational methods predict the reactivity and stability of N-(4-bromo-2-cyanophenyl)benzamide?
Answer:
- Quantum Chemistry : DFT calculations (B3LYP/6-311+G**) model electronic properties:
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess hydrolytic stability .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Br/CN groups) with bioactivity .
Advanced: How do structural modifications of N-(4-bromo-2-cyanophenyl)benzamide impact its material science applications?
Answer:
- Thermal Stability : TGA shows decomposition >250°C, suitable for high-temperature polymers.
- Electronic Properties :
- Cyano Groups : Enhance dipole moments, making the compound a candidate for non-linear optical (NLO) materials .
- Bromine Substitution : Facilitates cross-coupling (e.g., Suzuki-Miyaura) for functionalized polymers .
Basic: What are the best practices for handling and storing N-(4-bromo-2-cyanophenyl)benzamide to ensure stability?
Answer:
- Storage : Argon-atmosphere vials at –20°C prevent hydrolysis of the cyano group.
- Light Sensitivity : Amber glassware mitigates UV-induced degradation .
- Handling : Use anhydrous gloves to avoid moisture-driven decomposition.
Advanced: How can contradictory bioassay results for N-(4-bromo-2-cyanophenyl)benzamide be systematically addressed?
Answer:
- Data Triangulation :
- Statistical Analysis : Multivariate ANOVA identifies confounding variables (e.g., cell passage number) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
